molecular formula C19H22F3N3O6 B1675863 Trifluoroacetylprimaquine CAS No. 93245-29-5

Trifluoroacetylprimaquine

Cat. No.: B1675863
CAS No.: 93245-29-5
M. Wt: 445.4 g/mol
InChI Key: WEFNQSNREJZFQJ-UHFFFAOYSA-N
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Description

Trifluoroacetylprimaquine is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is effective against the liver stages of Plasmodium infections, making it crucial for the radical cure and presumptive antirelapse therapy of relapsing malaria . This compound is synthesized by introducing a trifluoroacetyl group to primaquine, potentially enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetylprimaquine typically involves the reaction of primaquine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete reaction by monitoring the progress using thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and column chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetylprimaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Trifluoroacetylprimaquine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.

    Biology: Studied for its potential antimalarial activity and its effects on liver-stage parasites.

    Medicine: Investigated for its potential use in treating relapsing malaria and other parasitic infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trifluoroacetylprimaquine is similar to that of primaquine. It is believed to interfere with the electron transport chain in the mitochondria of the parasite, leading to the generation of reactive oxygen species that cause oxidative damage to the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .

Properties

IUPAC Name

1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFNQSNREJZFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918584
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93245-29-5
Record name M 8506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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